Fmoc-(R)-3-amino-4-(4-t-butyl-phenyl)-butyric acid
Overview
Description
Fmoc-®-3-amino-4-(4-tertbutylphenyl)butyric acid is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-4-(4-tertbutylphenyl)butyric acid typically involves the protection of the amino group of phenylalanine with the Fmoc group. This can be achieved through an acylation reaction using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-4-(4-tertbutylphenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-®-3-amino-4-(4-tertbutylphenyl)butyric acid is widely used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise construction of peptides without unwanted side reactions .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The presence of the Fmoc group can facilitate the purification and characterization of peptides and proteins.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, modified peptides containing this compound can be used as drug candidates for various diseases.
Industry
In the industrial sector, Fmoc-®-3-amino-4-(4-tertbutylphenyl)butyric acid is used in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it valuable for the manufacture of peptide-based drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-4-(4-tertbutylphenyl)butyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Similar to Fmoc-®-3-amino-4-(4-tertbutylphenyl)butyric acid but lacks the tert-butyl group.
Fmoc-tyrosine: Contains a hydroxyl group on the aromatic ring instead of the tert-butyl group.
Fmoc-leucine: Another Fmoc-protected amino acid with a different side chain structure.
Uniqueness
Fmoc-®-3-amino-4-(4-tertbutylphenyl)butyric acid is unique due to the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it a valuable tool in peptide synthesis and other applications .
Properties
IUPAC Name |
(2R)-3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-29(2,3)19-14-12-18(13-15-19)16-25(30)26(27(31)32)28(33)34-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,30H2,1-3H3,(H,31,32)/t25?,26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKUNOJJNRDQX-FXDYGKIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC([C@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721953 | |
Record name | (2R)-3-Amino-4-(4-tert-butylphenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401916-49-2 | |
Record name | (2R)-3-Amino-4-(4-tert-butylphenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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